molecular formula C12H9Cl2NO3 B2382549 Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate CAS No. 2247106-46-1

Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate

Cat. No. B2382549
CAS RN: 2247106-46-1
M. Wt: 286.11
InChI Key: DVQLLAODJVIYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. It is a synthetic derivative of quinine, which is a natural alkaloid found in the bark of the cinchona tree. Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1. Synthesis of Quinoline Ring Systems Quinolines, including Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate, are often used in the synthesis of quinoline ring systems. These systems are a key component in many pharmaceuticals and other biologically active compounds .

2. Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems Quinolines can be used to construct fused or binary quinoline-cord heterocyclic systems. These systems have a wide range of applications in medicinal chemistry .

3. Anti-Bacterial Applications Some quinoline derivatives have shown anti-bacterial properties. While specific research on Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate is limited, it’s possible that it could have similar properties .

4. Anti-Fungal Applications Quinoline derivatives, including potentially Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate, have been found to have anti-fungal properties .

5. Anti-Cancer Applications Research has found that some substituted quinolines with different functional groups have anticancer activities against various cell lines. It’s possible that Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate could have similar effects .

6. Inhibitory Effects on Acetylcholinesterase and Butyrylcholinesterase Monophenyl-substituted quinolines have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These enzymes are important targets for drugs treating Alzheimer’s disease .

properties

IUPAC Name

methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-17-7-5-3-4-6-9(13)8(12(16)18-2)11(14)15-10(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQLLAODJVIYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C(=C2Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate

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